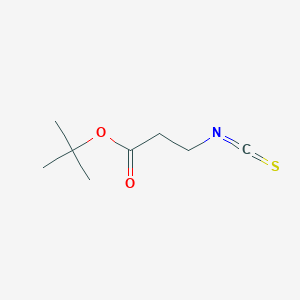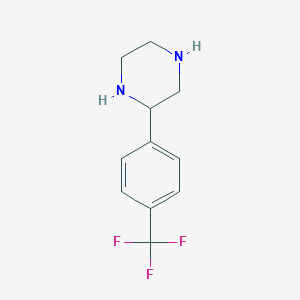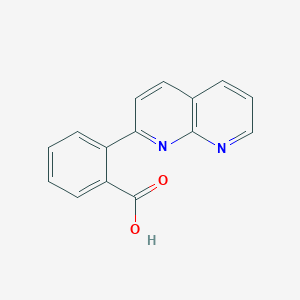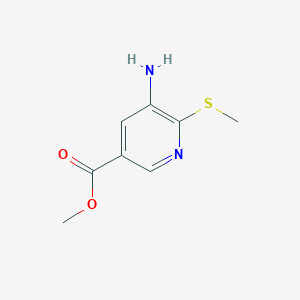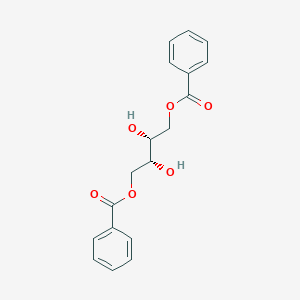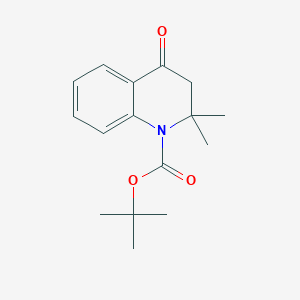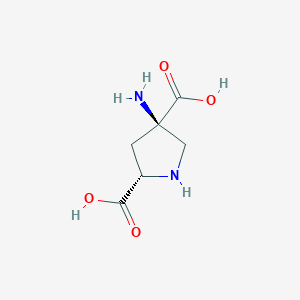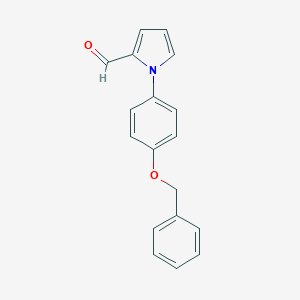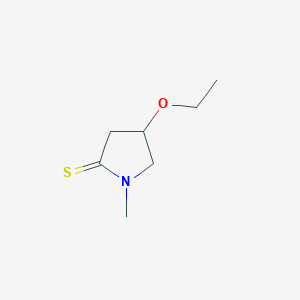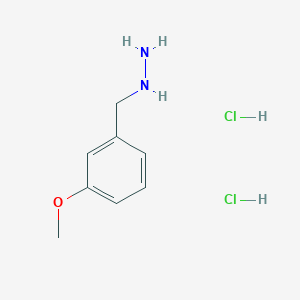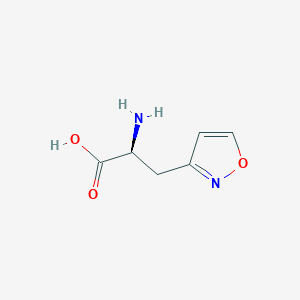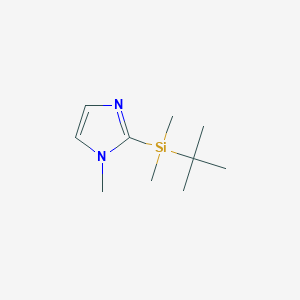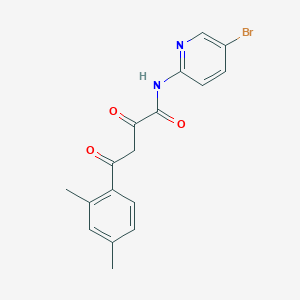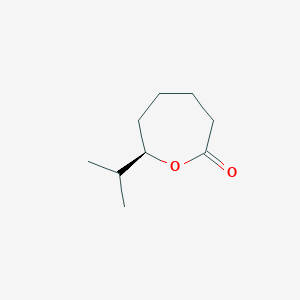
(7R)-7-Propan-2-yloxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-7-Propan-2-yloxepan-2-one, also known as (R)-PMPA, is a potent and selective inhibitor of the viral enzyme, reverse transcriptase. It was first synthesized in 1996 and has since been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections.
作用机制
(R)-PMPA works by inhibiting the viral enzyme, reverse transcriptase, which is essential for the replication of HIV and other retroviruses. Specifically, (R)-PMPA acts as a nucleotide analogue, competing with the natural nucleotides for incorporation into the growing viral DNA chain. Once incorporated, (R)-PMPA terminates the chain and prevents further viral replication.
生化和生理效应
In addition to its antiviral activity, (R)-PMPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This is thought to be due to its ability to inhibit the activity of glutamate carboxypeptidase II, an enzyme that is involved in the metabolism of the neurotransmitter, glutamate.
实验室实验的优点和局限性
One of the major advantages of (R)-PMPA is its high selectivity for the viral enzyme, reverse transcriptase. This makes it a promising candidate for the development of new antiviral therapies with minimal side effects. However, (R)-PMPA is also highly hydrophilic, which can limit its ability to penetrate cell membranes and reach its target site. This can be overcome by the use of prodrug derivatives, which are more lipophilic and can be more easily absorbed by cells.
未来方向
There are several future directions for research on (R)-PMPA. One area of interest is the development of prodrug derivatives that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, there is also interest in exploring its neuroprotective effects further and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of (R)-PMPA involves the reaction of (R)-2,3-epoxypropanol with diethyl phosphonoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with sodium hydroxide to yield (R)-PMPA in high yield and purity.
科学研究应用
(R)-PMPA has been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections. In vitro studies have shown that (R)-PMPA is a potent inhibitor of HIV reverse transcriptase, with an IC50 value of 0.001 μM. In vivo studies in animal models have also demonstrated the efficacy of (R)-PMPA in reducing viral load and improving immune function.
属性
CAS 编号 |
183378-26-9 |
|---|---|
产品名称 |
(7R)-7-Propan-2-yloxepan-2-one |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
(7R)-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI 键 |
GCKNMPQGTYEGHR-MRVPVSSYSA-N |
手性 SMILES |
CC(C)[C@H]1CCCCC(=O)O1 |
SMILES |
CC(C)C1CCCCC(=O)O1 |
规范 SMILES |
CC(C)C1CCCCC(=O)O1 |
同义词 |
2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



